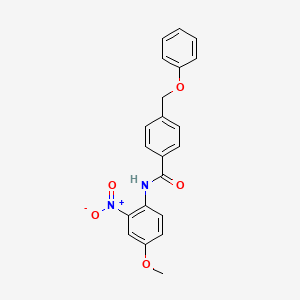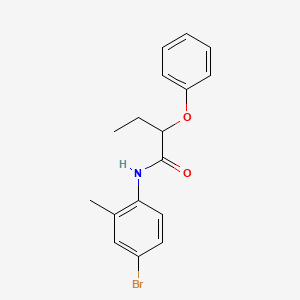![molecular formula C16H23ClN2O4S B4076140 1-{4-[(4-chlorophenyl)thio]butyl}piperazine oxalate](/img/structure/B4076140.png)
1-{4-[(4-chlorophenyl)thio]butyl}piperazine oxalate
Overview
Description
1-{4-[(4-chlorophenyl)thio]butyl}piperazine oxalate is a chemical compound that belongs to the family of piperazine derivatives. It is widely used in scientific research due to its ability to modulate the activity of certain neurotransmitters in the central nervous system.
Mechanism of Action
The mechanism of action of 1-{4-[(4-chlorophenyl)thio]butyl}piperazine oxalate involves the modulation of neurotransmitter receptors in the brain. It has been shown to act as a partial agonist or antagonist at dopamine, serotonin, and norepinephrine receptors, depending on the specific receptor subtype and the concentration of the compound. The exact molecular mechanism of action is still under investigation, but it is believed to involve the regulation of intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It can increase or decrease the release of neurotransmitters, depending on the specific receptor subtype and the concentration of the compound. It can also modulate the activity of ion channels, transporters, and enzymes involved in neurotransmitter metabolism. In animal studies, the compound has been shown to affect behavior, locomotion, and cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{4-[(4-chlorophenyl)thio]butyl}piperazine oxalate in lab experiments include its high potency, selectivity, and reproducibility. The compound can be easily synthesized and purified, and its effects can be measured using various biochemical and behavioral assays. However, the limitations of using the compound include its potential toxicity, side effects, and lack of specificity for certain receptor subtypes. Careful dose-response studies and control experiments are necessary to ensure the validity and reliability of the results.
Future Directions
There are many future directions for research on 1-{4-[(4-chlorophenyl)thio]butyl}piperazine oxalate. Some potential areas of investigation include:
1. The molecular mechanisms of action and signaling pathways involved in the modulation of neurotransmitter receptors.
2. The effects of the compound on different brain regions, cell types, and physiological processes.
3. The development of more selective and potent derivatives of the compound for specific receptor subtypes.
4. The use of the compound as a tool to study the molecular mechanisms of drug addiction, depression, anxiety, and other psychiatric disorders.
5. The translation of the findings from animal studies to humans, and the potential clinical applications of the compound as a therapeutic agent.
Conclusion
This compound is a valuable tool for scientific research on the central nervous system. Its ability to modulate the activity of neurotransmitter receptors has led to many important discoveries in the field of neuroscience. However, further research is needed to fully understand the molecular mechanisms of action, biochemical and physiological effects, and potential clinical applications of the compound.
Scientific Research Applications
1-{4-[(4-chlorophenyl)thio]butyl}piperazine oxalate is commonly used in scientific research to investigate the role of certain neurotransmitters in the central nervous system. It has been shown to modulate the activity of dopamine, serotonin, and norepinephrine receptors, which are involved in various physiological and pathological processes. The compound is also used as a tool to study the molecular mechanisms of drug addiction, depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfanylbutyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2S.C2H2O4/c15-13-3-5-14(6-4-13)18-12-2-1-9-17-10-7-16-8-11-17;3-1(4)2(5)6/h3-6,16H,1-2,7-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONGAEKJNXJYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanesulfonamide](/img/structure/B4076068.png)
![N-allyl-N-[2-(2-allyl-4-methoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076069.png)

![2-[(2-fluorobenzyl)thio]-3,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4076077.png)
![1-[4-(2-allyl-4,6-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4076085.png)
![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4076096.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076101.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4076108.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(1-phenylcyclohexyl)methyl]-3-piperidinecarboxamide](/img/structure/B4076117.png)

![1-[3-(4-nitrophenoxy)propyl]piperazine oxalate](/img/structure/B4076126.png)
![1-[2-(2-allylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076132.png)
![N-allyl-3,5-dichloro-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4076147.png)
![N-[4-(2,4-dimethylphenoxy)butyl]cyclohexanamine oxalate](/img/structure/B4076160.png)